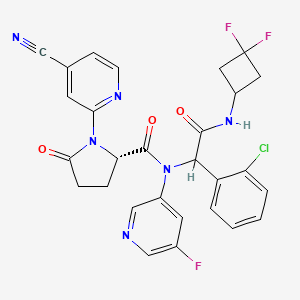

IDH1 Inhibitor 8

説明

特性

IUPAC Name |

(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJZXSAJMHAVGX-XADRRFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IDH1 Inhibitor 8 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3][4] However, specific gain-of-function mutations, most commonly at the R132 residue, confer a neomorphic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation, a block in cellular differentiation, and tumorigenesis.[1][2][3]

IDH1 inhibitors have emerged as a promising class of targeted therapies. This guide focuses on the mechanism of action of a novel mutant IDH1 inhibitor, designated as "IDH1 Inhibitor 8" (also referred to as compound I-8), in the context of other well-characterized IDH1 inhibitors.

Core Mechanism of Action of Mutant IDH1 Inhibitors

The primary mechanism of action for mutant IDH1 inhibitors is the selective inhibition of the mutated IDH1 enzyme, thereby blocking the production of 2-HG.[2][3] This leads to a cascade of downstream effects that collectively contribute to their anti-cancer activity.

Signaling Pathway of Mutant IDH1 and Inhibition

Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.

Quantitative Data on IDH1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-based 2-HG IC50 (nM) | Reference |

| Ivosidenib (AG-120) | IDH1-R132H | - | - | [5] |

| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | - | |

| Olutasidenib (FT-2102) | IDH1-R132C | 114 | - | |

| GSK321 | IDH1-R132G | 2.9 | - | |

| GSK321 | IDH1-R132C | 3.8 | - | |

| GSK321 | IDH1-R132H | 4.6 | - | |

| GSK864 | IDH1-R132C | 8.8 | 320 (HT1080 cells) | [6] |

| GSK864 | IDH1-R132H | 15.2 | - | |

| GSK864 | IDH1-R132G | 16.6 | - | |

| AGI-5198 | IDH1-R132H | 70 | - | [1] |

| AGI-5198 | IDH1-R132C | 160 | - | [1] |

| IDH-305 | IDH1-R132H | 27 | - | |

| IDH-305 | IDH1-R132C | 28 | - | |

| This compound | Mutant IDH1 | Not Available | Not Available |

Note: Data for some inhibitors may not be publicly available for all mutant isoforms.

In vivo studies have shown that oral administration of compound I-8 at a dose of 150 mg/kg significantly suppressed 2-HG production and histone methylation.

Key Experimental Evidence and Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments that are standard in the field of targeted cancer therapy.

Inhibition of 2-HG Production

A primary indicator of mutant IDH1 inhibitor activity is the reduction of the oncometabolite 2-HG in cancer cells.

Experimental Workflow: In Vitro 2-HG Measurement

Caption: Workflow for measuring 2-HG production in vitro.

Protocol: 2-HG Quantification by LC-MS/MS

-

Cell Culture and Treatment: Plate IDH1-mutant cancer cells (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H, or patient-derived AML cells) in appropriate culture medium. Treat cells with varying concentrations of this compound or vehicle control.

-

Metabolite Extraction: After incubation, wash cells with ice-cold saline. Lyse the cells and extract metabolites using a methanol/acetonitrile/water solution.

-

LC-MS/MS Analysis: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of 2-HG.

-

Data Analysis: Normalize 2-HG levels to total protein concentration or cell number. Plot a dose-response curve to calculate the IC50 value for 2-HG reduction.

Reversal of Histone Hypermethylation

The reduction in 2-HG levels is expected to restore the activity of histone demethylases, leading to a decrease in repressive histone methylation marks.

Experimental Workflow: Histone Methylation Analysis

Caption: Workflow for analyzing histone methylation changes.

Protocol: Western Blot for Histone Methylation

-

Cell Treatment and Histone Extraction: Treat IDH1-mutant cells with this compound. After treatment, isolate nuclei and perform acid extraction of histones.

-

Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., Bradford or BCA).

-

SDS-PAGE and Western Blotting: Separate histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for histone methylation marks (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3).

-

Detection: Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal.

Induction of Cell Differentiation

A key consequence of restoring normal epigenetic patterns is the induction of cellular differentiation, particularly in hematologic malignancies like AML.

Experimental Workflow: Cell Differentiation Assay

References

- 1. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epigentek.com [epigentek.com]

- 4. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]

- 5. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Core of Cancer Metabolism: A Technical Guide to IDH1 Inhibitor 8 and Cellular Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical juncture in the metabolic landscape of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These gain-of-function mutations drive the synthesis of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that fuels tumorigenesis.[1][2][3] The development of targeted therapies against mutant IDH1 offers a promising avenue for cancer treatment. This technical guide provides an in-depth analysis of a novel mutant IDH1 inhibitor, referred to as IDH1 Inhibitor 8 (also described as compound I-8), detailing its mechanism of action, its impact on cellular metabolism, and the experimental methodologies crucial for its evaluation.[4]

The Role of Mutant IDH1 in Metabolic Reprogramming

Wild-type IDH1 is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-KG, concurrently reducing NADP+ to NADPH.[5][6] NADPH is vital for maintaining redox balance and for biosynthetic processes like lipid synthesis.[7] Cancer-associated mutations, most commonly at the R132 residue, confer a neomorphic activity upon the IDH1 enzyme.[5] Instead of converting isocitrate, the mutant enzyme gains the ability to reduce α-KG to 2-HG, consuming NADPH in the process.[8][9]

This single enzymatic switch triggers a cascade of metabolic changes:

-

Oncometabolite Production: Accumulation of 2-HG to millimolar concentrations within tumor cells.[3][10]

-

Epigenetic Alterations: 2-HG competitively inhibits α-KG-dependent enzymes, such as TET DNA hydroxylases and Jumonji C domain-containing histone demethylases, leading to a global hypermethylation phenotype.[2][11]

-

Redox Stress: The neomorphic reaction consumes NADPH, potentially increasing cellular vulnerability to oxidative stress.[8][10]

-

Altered Central Carbon Metabolism: IDH1 mutant cells exhibit significant changes in the tricarboxylic acid (TCA) cycle, glutamine metabolism, and phospholipid synthesis.[2][10][12] Studies have shown that glutamate, lactate, and phosphocholine levels are often significantly reduced in mutant IDH1 cells.[9][13]

This compound: Mechanism of Action

This compound (compound I-8) is a novel, potent, and selective small molecule inhibitor designed to specifically target mutant IDH1 enzymes.[4] By binding to the mutant enzyme, it allosterically inhibits the neomorphic activity, thereby blocking the conversion of α-KG to 2-HG.[6][14] This action is intended to reverse the downstream oncogenic effects driven by 2-HG accumulation. The primary therapeutic goal is to reduce 2-HG levels, thereby restoring normal activity of α-KG-dependent dioxygenases, reversing the hypermethylation state, and inducing differentiation in cancer cells.[4][15]

Quantitative Data Summary

The efficacy of a mutant IDH1 inhibitor is quantified through a series of biochemical and cell-based assays. The following tables summarize key in vitro and in vivo data for this compound (compound I-8) and provide a comparative context with other known inhibitors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| This compound (I-8) | Mutant IDH1 | 2-HG Production (Cell-based) | Not specified | [4] |

| Ivosidenib (AG-120) | IDH1-R132H | 2-HG Production (Cell-based) | ~60 nM | [15][16] |

| AGI-5198 | IDH1-R132H | 2-HG Production (Cell-based) | 70 nM | [11] |

| GSK321 | IDH1-R132C | 2-HG Production (HT-1080 cells) | 96 nM | [17] |

| IDH305 | Mutant IDH1 | 2-HG Production (Tumor) | Not specified | [18] |

Table 2: In Vivo Efficacy of this compound (Compound I-8)

| Animal Model | Dosage | Effect | Reference |

| Xenograft | 150 mg/kg (oral) | Significant suppression of 2-HG production | [4] |

| Xenograft | 150 mg/kg (oral) | Reduced histone methylation | [4] |

| Xenograft | 150 mg/kg (oral) | Induced tumor cell differentiation | [4] |

Table 3: Impact on Cellular Metabolites in IDH1 Mutant Cells

| Metabolite | Change in IDH1 Mutant Cells | Reversal by Inhibitor | Reference |

| 2-Hydroxyglutarate (2-HG) | Highly Elevated (>100-fold) | Yes (Primary Effect) | [4][19] |

| Glutamate | Significantly Decreased | Expected to Increase | [2][9] |

| Lactate | Significantly Decreased | Expected to Normalize | [9][13] |

| Phosphocholine (PC) | Significantly Decreased | Expected to Increase | [9][13] |

| N-acetyl-aspartyl-glutamate (NAAG) | ~50-fold Reduced | Expected to Increase | [20] |

| NADPH / NADP+ Ratio | Decreased | Expected to Restore | [8][10] |

Key Experimental Protocols

Accurate evaluation of IDH1 inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for essential assays.

Cellular 2-HG Quantification by LC-MS/MS

This protocol details the measurement of the oncometabolite 2-HG from cell lysates.

-

Cell Culture and Treatment: Plate IDH1-mutant cells (e.g., HT1080, patient-derived glioma spheres) in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat with a dose range of this compound for 48-72 hours.

-

Metabolite Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80:20 methanol/water solvent to each well.

-

Scrape cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

-

LC-MS/MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable volume of LC-MS grade water/acetonitrile.

-

Inject the sample into a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

-

Use a reverse-phase or HILIC column appropriate for separating polar metabolites.

-

Perform analysis using electrospray ionization (ESI) in negative ion mode.

-

Monitor the specific mass transition for 2-HG (e.g., m/z 147 -> 129).

-

-

Data Quantification: Quantify 2-HG levels by comparing the peak area to a standard curve generated with known concentrations of 2-HG. Normalize the final concentration to the cell number or total protein content of the original sample.

Western Blot for Histone Methylation Marks

This protocol assesses the reversal of epigenetic marks following inhibitor treatment.

-

Cell Culture and Treatment: Treat IDH1-mutant cells with this compound for an extended period (e.g., 7-14 days) to allow for epigenetic remodeling.

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells using a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using a high-salt or acid extraction method (e.g., 0.2 M H2SO4).

-

Precipitate histones with trichloroacetic acid (TCA).

-

-

Protein Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate 5-10 µg of histone protein on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a histone methylation mark affected by 2-HG (e.g., anti-H3K9me3, anti-H3K27me3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the signal to a loading control such as total Histone H3.

-

Visualizing Workflows and Pathways

Preclinical Evaluation Workflow for IDH1 Inhibitors

The development of a targeted inhibitor follows a structured preclinical pipeline to assess potency, selectivity, and efficacy.

Central Metabolism Reprogramming by Mutant IDH1

Mutant IDH1 sits at a critical node, linking the TCA cycle with glutamine metabolism and redox balance. Its inhibition aims to reverse these profound metabolic shifts.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that directly counteracts the oncogenic driver of IDH1-mutant cancers. By blocking the production of 2-HG, it has the potential to reverse the profound metabolic and epigenetic reprogramming initiated by the mutant enzyme.[4] This leads to the restoration of normal cellular differentiation and impedes tumor progression. The data demonstrate that this compound effectively suppresses its target in both in vitro and in vivo models, validating its clinical potential.[4]

Future research should focus on elucidating the precise mechanisms of resistance, exploring combination therapies (e.g., with chemotherapy or other metabolic inhibitors), and developing clinically translatable biomarkers beyond 2-HG to monitor therapeutic response and predict patient outcomes.[15][16] The continued investigation of compounds like this compound is crucial for advancing personalized medicine in the treatment of IDH1-mutated malignancies.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]

- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I-8, a novel inhibitor of mutant IDH1, inhibits cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Reprogramming in Mutant IDH1 Glioma Cells | PLOS One [journals.plos.org]

- 10. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 12. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]

- 16. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

The Discovery and Synthesis of (R,S)-Ivosidenib: A Technical Whitepaper on the Core IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of CAS 1448346-63-1, chemically known as (R,S)-N-((S)-1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide. This compound is the racemic mixture of Ivosidenib (AG-120), a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document details the scientific background, synthetic methodologies, and key biological data related to this compound, serving as a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction: The Emergence of Mutant IDH1 as a Therapeutic Target

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In the late 2000s, recurrent point mutations in the IDH1 gene were identified in a significant percentage of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic (new) function: the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, thereby promoting tumorigenesis. This discovery established mutant IDH1 as a promising therapeutic target, sparking extensive research into the development of small molecule inhibitors.

Discovery of (R,S)-Ivosidenib (CAS 1448346-63-1)

(R,S)-Ivosidenib, also known by its developmental code AG-120 (racemic) and as IDH1 Inhibitor 8, emerged from these drug discovery efforts. It is the racemic mixture of Ivosidenib, which was later developed as the single (S,S)-enantiomer for clinical use. The discovery process involved high-throughput screening of compound libraries to identify molecules that could selectively inhibit the mutant IDH1 enzyme without significantly affecting the wild-type enzyme, which is essential for normal cellular function.

Synthesis of (R,S)-Ivosidenib

The synthesis of (R,S)-Ivosidenib is centered around a key multicomponent reaction, the Ugi four-component reaction (Ugi-4CR). This reaction allows for the efficient assembly of the core molecular scaffold from four readily available starting materials. The Ugi reaction is known to produce a mixture of diastereomers, which in this case, constitutes the racemic mixture of Ivosidenib.

A plausible synthetic route, based on the published synthesis of Ivosidenib, is as follows:

-

Preparation of the Imine: o-Chlorobenzaldehyde is condensed with 3-amino-5-fluoropyridine to form the corresponding imine.

-

Ugi Four-Component Reaction: The formed imine is then reacted with an L-pyroglutamic acid derivative (or a precursor that forms it in situ), and an isocyanide, such as 1,1-difluoro-3-isocyanocyclobutane, in a suitable solvent like methanol or trifluoroethanol. This one-pot reaction yields a mixture of diastereomers of the Ugi product.

-

Final Modification (if necessary): Depending on the pyroglutamic acid derivative used, a final step may be required to introduce the 4-cyanopyridin-2-yl group onto the pyrrolidinone nitrogen, typically via a Buchwald-Hartwig coupling reaction.

The resulting product is the racemic mixture, (R,S)-Ivosidenib (CAS 1448346-63-1). For the production of the clinically approved drug, a subsequent chiral separation or an enantioselective synthesis is required to isolate the desired (S,S)-enantiomer, Ivosidenib.

Quantitative Data

While extensive quantitative data is available for the active enantiomer, Ivosidenib, specific inhibitory activity data for the racemic mixture (CAS 1448346-63-1) is less prevalent in the public domain. The focus of later-stage development and publication has been on the more potent, single enantiomer. However, the racemic mixture is an inhibitor of mutant IDH1. For comparative purposes, the following table summarizes the inhibitory activity of Ivosidenib and other relevant IDH1 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Ivosidenib (AG-120) | IDH1-R132H | Enzymatic | 12 | [1] |

| IDH1-R132C | Enzymatic | 13 | [1] | |

| IDH1-R132G | Enzymatic | 8 | [1] | |

| IDH1-R132L | Enzymatic | 13 | [1] | |

| IDH1-R132S | Enzymatic | 12 | [1] | |

| IDH1-R132C | Cellular (2-HG reduction) | 7.5 | [2] | |

| AGI-5198 | IDH1-R132H | Enzymatic | 70 | [3] |

| IDH1-R132C | Enzymatic | 160 | [3] | |

| ML309 | IDH1-R132H | Enzymatic | 68 | |

| GSK864 | IDH1 mutant | Cellular (2-HG reduction) | Potent inhibitor | [3] |

Experimental Protocols

General Synthesis of (R,S)-Ivosidenib via Ugi Reaction

This is a representative protocol based on published syntheses of Ivosidenib and may require optimization.

-

Imine Formation: In a round-bottom flask, dissolve o-chlorobenzaldehyde (1.0 eq) and 3-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Ugi Reaction: To the solution containing the imine, add an L-pyroglutamic acid derivative (1.0 eq) and 1,1-difluoro-3-isocyanocyclobutane (1.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue, containing the racemic mixture of the Ugi product, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (R,S)-Ivosidenib.

IDH1 Enzyme Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on published methods for determining the potency of IDH1 inhibitors.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% BSA.

-

Recombinant mutant IDH1 enzyme (e.g., IDH1-R132H).

-

α-ketoglutarate (α-KG).

-

NADPH.

-

Test compound (CAS 1448346-63-1) dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations (typically in a 10-point dose-response curve).

-

Add the mutant IDH1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations

Mutant IDH1 Signaling Pathway

Caption: The signaling pathway of mutant IDH1 and the inhibitory action of (R,S)-Ivosidenib.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 value of an IDH1 inhibitor.

Conclusion

(R,S)-Ivosidenib (CAS 1448346-63-1) represents a foundational molecule in the development of targeted therapies against cancers harboring IDH1 mutations. Its discovery and the elucidation of its synthesis have been pivotal in the advancement of its more active, single-enantiomer counterpart, Ivosidenib, into a clinically approved therapeutic. This technical guide provides a comprehensive summary of the key scientific and technical aspects of this compound, offering valuable insights for researchers and professionals dedicated to the ongoing fight against cancer. The methodologies and data presented herein serve as a robust resource for further investigation and development in the field of targeted oncology.

References

The Biochemical Impact of AG-120 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-120, also known as ivosidenib, is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1 gene are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis. AG-120 selectively targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels and subsequent restoration of normal cellular processes. This technical guide provides an in-depth overview of the biochemical pathways affected by AG-120, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of Mutant IDH1

The primary mechanism of action of AG-120 is the potent and selective inhibition of the mutated IDH1 enzyme.[1] This inhibition directly counteracts the gain-of-function activity of the mutant enzyme, which is responsible for the overproduction of the oncometabolite 2-HG.[1]

The Aberrant IDH1 Pathway

In normal physiology, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[1] However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, alter the enzyme's active site. This mutated enzyme gains a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1]

The accumulation of 2-HG has profound effects on cellular function. It competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases. This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which in turn block the differentiation of progenitor cells and contribute to the development of cancer.[2]

AG-120's Intervention

AG-120 binds to the mutant IDH1 enzyme, blocking its ability to convert α-KG to 2-HG.[1] This leads to a rapid and sustained reduction in intracellular and plasma 2-HG levels.[3][4] The decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, allowing for the restoration of normal epigenetic regulation and promoting the differentiation of cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and pharmacokinetics of AG-120.

Table 1: In Vitro Potency of AG-120 Against Mutant IDH1 Isoforms

| Mutant IDH1 Isoform | IC50 (nM) |

| R132H | 12 |

| R132C | 13 |

| R132G | 8 |

| R132L | 13 |

| R132S | 12 |

Data sourced from MedChemExpress and represents the concentration of AG-120 required to inhibit 50% of the mutant IDH1 enzyme activity in vitro.[1]

Table 2: In Vivo Reduction of 2-Hydroxyglutarate (2-HG) by AG-120

| Cancer Type | Treatment | 2-HG Reduction | Reference |

| IDH1-mutant AML (ex vivo) | 0.5 µM AG-120 | 96% | [3] |

| IDH1-mutant AML (ex vivo) | 1 µM AG-120 | 98.6% | [3] |

| IDH1-mutant AML (ex vivo) | 5 µM AG-120 | 99.7% | [3] |

| HT1080 Xenograft Model | 50 mg/kg AG-120 (single dose) | 92.0% (at 12h) | [3] |

| HT1080 Xenograft Model | 150 mg/kg AG-120 (single dose) | 95.2% (at 12h) | [3] |

| IDH1-mutant Cholangiocarcinoma | 500 mg QD AG-120 | Up to 98% (plasma) | [6] |

| IDH1-mutant Chondrosarcoma | 500 mg QD AG-120 | Up to 98% (plasma) | [6] |

Table 3: Pharmacokinetic Properties of Ivosidenib (AG-120) in Humans

| Parameter | Value | Population | Reference |

| Time to Maximum Concentration (Tmax) | ~4 hours | Healthy Subjects | [7] |

| Terminal Half-life (t1/2) | 53.4 - 138 hours | Healthy Subjects & Patients | [7][8] |

| Apparent Clearance (CL/F) at Steady State | 5.39 L/hr | Hematologic Malignancies | [9] |

| Apparent Volume of Distribution (Vc/F) | 234 L | Hematologic Malignancies | [9] |

| Primary Route of Elimination | Fecal Excretion | Healthy Subjects | [7] |

| Primary Metabolizing Enzyme | CYP3A4 | In vitro studies | [6] |

Secondary Mechanism: Inhibition of ASCT2

Recent studies have identified a secondary, IDH1-independent mechanism of action for AG-120 involving the inhibition of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[10] ASCT2 is a key transporter of glutamine, an amino acid crucial for the metabolic reprogramming of many cancer cells.[10]

By inhibiting ASCT2, AG-120 can block glutamine uptake and metabolism, leading to reduced cell proliferation, increased oxidative stress, and induction of autophagy in cancer cells.[10] This effect appears to be mediated through the suppression of the ERK and mTOR signaling pathways.[10] This secondary mechanism may contribute to the anti-tumor activity of AG-120, particularly in cancers that are highly dependent on glutamine metabolism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of AG-120.

Mutant IDH1 Enzyme Activity Assay

Objective: To determine the inhibitory activity of AG-120 against various mutant IDH1 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant mutant IDH1 enzymes (e.g., R132H, R132C) are purified. A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, NADP+, and the substrate α-ketoglutarate.

-

Inhibitor Addition: Serial dilutions of AG-120 are added to the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the mutant IDH1 enzyme. The rate of NADPH production (a product of the reverse reaction catalyzed by the mutant enzyme) is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the AG-120 concentration and fitting the data to a sigmoidal dose-response curve.

2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

Objective: To quantify the levels of 2-HG in biological samples (cells, plasma, tumor tissue) following treatment with AG-120.

Methodology:

-

Sample Preparation:

-

Cells: Cells are lysed, and proteins are precipitated using a solvent like methanol.

-

Plasma/Tissue: Proteins are precipitated from plasma or tissue homogenates.

-

-

Internal Standard: A known amount of a stable isotope-labeled 2-HG (e.g., ¹³C₅-2-HG) is added to each sample as an internal standard for accurate quantification.

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a chiral column to distinguish between D-2-HG and L-2-HG.

-

Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for 2-HG and the internal standard.

-

Quantification: The concentration of 2-HG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 2-HG.

Cellular Differentiation Assay (AML)

Objective: To assess the ability of AG-120 to induce differentiation in acute myeloid leukemia (AML) cells.

Methodology:

-

Cell Culture: Primary AML patient samples or AML cell lines with an IDH1 mutation are cultured in the presence of various concentrations of AG-120 or a vehicle control.

-

Flow Cytometry Analysis: After a defined incubation period (e.g., several days), cells are harvested and stained with a panel of fluorescently labeled antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD14, CD15) and immaturity (e.g., CD34, CD117).

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentage of cells expressing mature myeloid markers is quantified to determine the extent of differentiation induced by AG-120.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of AG-120 in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives AG-120 orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure 2-HG levels and assess target engagement.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect of AG-120.

Visualizations of Core Pathways and Workflows

Signaling Pathway Diagrams

Caption: The core biochemical pathway of mutant IDH1 and the inhibitory effect of AG-120.

Caption: The secondary mechanism of AG-120 via inhibition of the ASCT2 glutamine transporter.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the preclinical and clinical development of AG-120.

Conclusion

AG-120 (ivosidenib) represents a significant advancement in targeted cancer therapy, specifically for malignancies harboring IDH1 mutations. Its primary mechanism of action, the inhibition of mutant IDH1 and subsequent reduction of the oncometabolite 2-HG, directly addresses the underlying driver of oncogenesis in these cancers. This leads to the restoration of normal cellular differentiation, providing a clear therapeutic benefit. Furthermore, the discovery of a secondary mechanism involving the inhibition of the glutamine transporter ASCT2 suggests a broader anti-cancer activity. The comprehensive data from preclinical and clinical studies underscore the efficacy and well-characterized profile of AG-120, making it a valuable tool for researchers and a promising therapeutic option for patients.

References

- 1. Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. abcam.com [abcam.com]

- 7. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of IDH1 Inhibition in Apoptosis Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) has emerged as a critical enzyme in cellular metabolism and a key player in oncogenesis. Its inhibition, targeting both mutant and wild-type forms, is a promising therapeutic strategy. A significant consequence of IDH1 inhibition is the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This technical guide delves into the core mechanisms by which IDH1 inhibition triggers apoptosis, providing a comprehensive overview of the signaling pathways, experimental data, and methodologies for researchers in the field.

The Dichotomy of IDH1 in Apoptosis: Mutant vs. Wild-Type

The role of IDH1 in apoptosis is multifaceted and depends on its mutational status. While the wild-type enzyme plays a crucial role in cellular redox balance, the neomorphic activity of mutant IDH1 (mIDH1) produces the oncometabolite D-2-hydroxyglutarate (2-HG), which profoundly alters cellular physiology and sensitizes cells to apoptosis under certain conditions.

Mutant IDH1 (mIDH1) Inhibition and Apoptosis

Mutations in IDH1, most commonly at the R132 residue, are frequently found in various cancers, including glioma and acute myeloid leukemia (AML).[1][2] The resulting 2-HG accumulation has complex effects on cellular processes. Inhibition of mIDH1 activity, which reduces 2-HG levels, can paradoxically lead to the induction of apoptosis.

Several mechanisms contribute to this pro-apoptotic effect:

-

Sensitization to Cellular Stress: The presence of the IDH1 R132H mutation has been shown to sensitize glioma-initiating cells to endoplasmic reticulum (ER) stress, leading to increased apoptosis.[3][4] Inhibition of mIDH1 with compounds like AGI-5198 can prevent this ER stress-induced apoptosis, highlighting the role of 2-HG in this process.[3]

-

Mitochondrial Dysfunction: 2-HG can inhibit the activity of mitochondrial complex IV and ATP synthase, disrupting cellular metabolism and promoting the generation of reactive oxygen species (ROS).[1] This mitochondrial distress can lower the threshold for apoptosis.

-

Modulation of Bcl-2 Family Proteins: IDH1 mutations can create a dependency on anti-apoptotic Bcl-2 family proteins for survival.[5][6] Specifically, mIDH1-mutant AML cells exhibit increased dependence on BCL2.[5] This creates a synthetic lethal interaction, where inhibition of BCL2 with agents like ABT-199 is particularly effective in inducing apoptosis in these cells.[5][6] The mechanism involves 2-HG-mediated inhibition of cytochrome c oxidase, which lowers the mitochondrial threshold for apoptosis upon BCL-2 inhibition.[6] Furthermore, the IDH1 mutation can lead to a decline in Mcl-1 levels, sensitizing glioblastoma cells to apoptosis induction by Bcl-xL inhibition.[7]

Wild-Type IDH1 (wtIDH1) Inhibition and Apoptosis

Inhibition of the normal, wild-type form of IDH1 is also a viable strategy for inducing apoptosis, particularly in combination with conventional chemotherapies.[8][9] Wild-type IDH1 is a key producer of NADPH, a crucial reducing equivalent for antioxidant defense.[10][11]

The pro-apoptotic effects of wtIDH1 inhibition are primarily driven by:

-

Increased Oxidative Stress: By inhibiting wtIDH1, the production of NADPH is reduced, leading to an accumulation of ROS.[8][9][12] This increase in oxidative stress can overwhelm the cancer cell's antioxidant capacity, leading to DNA damage and the initiation of apoptosis.[8][9]

-

Synergy with Chemotherapy: Many chemotherapeutic agents induce ROS production as part of their cytotoxic mechanism.[8][9] Pharmacological inhibition of wtIDH1 with drugs like ivosidenib can synergize with these agents, leading to enhanced ROS-mediated damage and a significant increase in apoptosis.[8][12] This has been demonstrated in pancreatic cancer cells treated with 5-fluorouracil (5-FU).[8]

Signaling Pathways in IDH1 Inhibition-Induced Apoptosis

The induction of apoptosis by IDH1 inhibition involves a complex interplay of signaling pathways. The key pathways implicated are the intrinsic (mitochondrial) apoptosis pathway and the ER stress pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is central to apoptosis induced by both mIDH1 and wtIDH1 inhibition.

Caption: Intrinsic apoptosis pathway activated by IDH1 inhibition.

The Endoplasmic Reticulum (ER) Stress Pathway

In the context of mIDH1, ER stress is a significant contributor to apoptosis.

Caption: ER stress-mediated apoptosis in the context of mutant IDH1.

Quantitative Data on IDH1 Inhibition and Apoptosis

The following tables summarize key quantitative findings from various studies, providing a comparative overview of the pro-apoptotic effects of IDH1 inhibition.

Table 1: Apoptosis Induction by Mutant IDH1 and its Inhibition

| Cell Line/Model | Condition | Apoptotic Effect | Reference |

| Idh1/Pten/p53 BTIC | Tunicamycin (ER stress inducer) | 4-fold increase in apoptosis | [3] |

| Pten/p53 BTIC | Tunicamycin (ER stress inducer) | 1.5-fold increase in apoptosis | [3] |

| Idh-mutant cell cultures | Baseline | 1.5-fold increase in Caspase 3/7 activity vs. wild-type | [3] |

| JJ012 (chondrosarcoma) | 20 µM AGI-5198 (mIDH1 inhibitor) | Total apoptotic cells increased from 5.2% to 12.6% | [13] |

| IDH1-R132H mutant glioma cells | Temozolomide (TMZ) | Significantly more apoptosis (Annexin V+) vs. wild-type | [14] |

Table 2: Apoptosis Induction by Wild-Type IDH1 Inhibition

| Cell Line | Treatment | Apoptotic Effect | Reference |

| Mia-Paca2 (pancreatic) | Ivosidenib + 5-FU | Significant increase in Caspase-3/7 activity | [8] |

| PANC-1 (pancreatic) | Ivosidenib + 5-FU | Significant increase in Caspase-3/7 activity | [8] |

Experimental Protocols for Assessing Apoptosis

Accurate assessment of apoptosis is crucial for evaluating the efficacy of IDH1 inhibitors. Below are detailed protocols for key apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect early and late apoptotic cells.[15][16][17][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[16][17]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Flow cytometer

Protocol:

-

Induce apoptosis in your cell line of interest by treating with the IDH1 inhibitor and/or other compounds. Include appropriate vehicle and positive controls.

-

Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS.[17][18]

-

Centrifuge at 300-670 x g for 5 minutes and discard the supernatant.[16][17]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[19]

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Principle: The assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a luminescent or fluorescent signal. The signal intensity is proportional to the caspase activity.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled multi-well plates suitable for luminescence

-

Plate-reading luminometer

Protocol:

-

Plate cells in a white-walled 96-well plate and treat with compounds to induce apoptosis.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence of each sample using a plate-reading luminometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Key Proteins to Analyze:

-

Pro-apoptotic: Bax, Bak, Cleaved Caspase-3, Cleaved PARP

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

ER Stress Markers: CHOP, ATF4

General Protocol:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The inhibition of IDH1, both in its mutant and wild-type forms, represents a compelling strategy for inducing apoptosis in cancer cells. The underlying mechanisms are complex, involving the modulation of cellular stress pathways, mitochondrial function, and the delicate balance of pro- and anti-apoptotic proteins. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for designing effective therapeutic strategies.

Future research should continue to dissect the intricate signaling networks downstream of IDH1 inhibition. Investigating the potential for synergistic combinations of IDH1 inhibitors with other targeted therapies, such as Bcl-2 family inhibitors or agents that exacerbate oxidative or ER stress, holds significant promise for improving cancer treatment outcomes. The experimental protocols and data presented in this guide provide a solid foundation for advancing these critical research endeavors.

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 3. Mutant IDH sensitizes gliomas to endoplasmic reticulum stress and triggers apoptosis via microRNA183-mediated inhibition of Semaphorin 3E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH1 mutant glioma initiating cells are predisposed to apoptosis under endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Isocitrate dehydrogenase 1 and 2 mutations induce BCL-2 dependence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDH1 R132H predicts sensitivity to Bcl-xL inhibition-mediated programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells | PLOS One [journals.plos.org]

- 14. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.cellsignal.com [blog.cellsignal.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

An In-depth Technical Guide to the Effects of Mutant IDH1 Inhibitors on NADPH and Redox Balance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "IDH1 Inhibitor 8" is not a standardized nomenclature for a specific, publicly documented therapeutic agent. It may be a compound identifier from a specific chemical library or an internal designation. This guide will focus on the well-characterized and clinically relevant mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, primarily AGI-5198 and Ivosidenib (AG-120) , to discuss their effects on NADPH and cellular redox homeostasis.

Introduction: The Role of IDH1 in Cellular Metabolism and Redox Control

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In its wild-type (WT) form, it is localized in the cytoplasm and peroxisomes and catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] This production of NADPH is vital for the cell's antioxidant defense system, as it is the primary reducing equivalent for regenerating reduced glutathione (GSH) and thioredoxin, which are essential for detoxifying reactive oxygen species (ROS).[3][4]

Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently found in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic (new) function to the enzyme. Instead of producing α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5] This process consumes NADPH, thereby depleting the cell's primary antioxidant reserves and disrupting the redox balance.[1][4] This guide explores how inhibitors targeting this mIDH1 activity impact NADPH levels and the overall cellular redox state.

Mechanism of Action: Mutant IDH1 and Its Inhibition

The neomorphic activity of mIDH1 directly links cancer metabolism to redox stress. By consuming NADPH to fuel the production of D-2-HG, mIDH1 depletes the cellular pool of reducing equivalents necessary for antioxidant defense.[1] This leads to an accumulation of ROS and increased sensitivity to oxidative stress.[6]

Small molecule inhibitors like AGI-5198 and Ivosidenib are designed to specifically target the mutant form of the IDH1 enzyme. They bind to an allosteric site at the dimer interface of the mIDH1 protein, locking it in an inactive conformation. This prevents the binding of α-KG and NADPH, thereby blocking the production of D-2-HG. By inhibiting this NADPH-consuming reaction, these compounds are expected to restore normal NADPH levels and re-establish redox homeostasis.

References

- 1. Targeting IDH1-Mutated Malignancies with NRF2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNF7‐Mediated ROS Targets Malignant Phenotype and Radiotherapy Sensitivity in Glioma With Different IDH1 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consumption of NADPH for 2-HG Synthesis Increases Pentose Phosphate Pathway Flux and Sensitizes Cells to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Ivosidenib in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subtype in a range of solid tumors, including glioma, cholangiocarcinoma, and chondrosarcoma. These somatic point mutations, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[1][2]

Ivosidenib (formerly AG-120) is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][3] While the initial query specified "(R,S)-Ivosidenib," the developed and clinically approved compound is the single (S)-enantiomer, which demonstrates the targeted inhibitory activity. This guide provides an in-depth summary of the pivotal preclinical data that characterized the mechanism, potency, and in vivo activity of Ivosidenib, establishing the scientific foundation for its clinical development in mIDH1 solid tumors.[1]

Mechanism of Action

In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, cancer-associated mutations in IDH1 enable the enzyme to convert α-KG into 2-HG.[4] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases, leading to widespread DNA and histone hypermethylation.[2] These epigenetic alterations result in a block of cellular differentiation, promoting oncogenesis.[1][2] Ivosidenib is specifically designed to bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[1]

In Vitro Preclinical Evaluation

The initial characterization of Ivosidenib involved assessing its potency against various mIDH1 enzymes and its effect on 2-HG production in cancer cell lines.

Quantitative Data: Enzymatic and Cellular Potency

Ivosidenib demonstrated potent and selective inhibition of various IDH1-R132 mutants at low nanomolar concentrations. The cellular activity was confirmed in the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation.

| Parameter | Target/Cell Line | Result (IC₅₀) |

| Enzymatic Inhibition | IDH1-R132H | 12 nM[3] |

| IDH1-R132C | 13 nM[3] | |

| IDH1-R132G | 8 nM[3] | |

| IDH1-R132L | 13 nM[3] | |

| IDH1-R132S | 12 nM[3] | |

| Cellular 2-HG Inhibition | HT1080 (IDH1-R132C) | 7.5 nM[5] |

Experimental Protocols

Enzymatic Inhibition Assay:

-

Enzyme: Recombinant human mIDH1 (e.g., R132H, R132C) homodimer proteins were used.

-

Substrate: α-ketoglutarate was used as the substrate for the reverse (reductive) reaction characteristic of the mutant enzyme.

-

Cofactor: NADPH was used as a cofactor.

-

Procedure: The rate of NADPH consumption was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. Assays were performed with a range of Ivosidenib concentrations to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular 2-HG Inhibition Assay:

-

Cell Line: The human fibrosarcoma cell line HT1080, which harbors an endogenous heterozygous IDH1 R132C mutation, was utilized.[5]

-

Treatment: Cells were cultured and treated with various concentrations of Ivosidenib for a specified period (e.g., 48 hours).[3]

-

Endpoint: Following treatment, cells were harvested, and intracellular metabolites were extracted. The levels of 2-HG were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analysis: The IC₅₀ value was calculated by determining the drug concentration that caused a 50% reduction in intracellular 2-HG levels compared to vehicle-treated control cells.[5]

In Vivo Preclinical Evaluation

The efficacy of Ivosidenib in a living system was primarily evaluated using a xenograft model of human solid tumors to assess its pharmacodynamic effect on tumor 2-HG levels and its pharmacokinetic profile.

Quantitative Data: Pharmacokinetics & In Vivo Pharmacodynamics

In vivo studies in a mouse xenograft model demonstrated that orally administered Ivosidenib achieved sufficient plasma concentrations to potently inhibit 2-HG production within the tumor tissue.[1] Preclinical pharmacokinetic studies in several animal species showed favorable properties, including good absorption and a moderate to long half-life.[6]

| Study Type | Animal Model | Dose (Oral Gavage) | Key Finding |

| Pharmacodynamics | HT1080 Xenograft (BALB/c nude mice) | 50 mg/kg (single dose) | 92.0% max tumor 2-HG inhibition at ~12h[1][3][7] |

| HT1080 Xenograft (BALB/c nude mice) | 150 mg/kg (single dose) | 95.2% max tumor 2-HG inhibition at ~12h[1][3][7] | |

| Pharmacokinetics | Rat (Sprague-Dawley) | Single Dose | T½ = 5.3 - 18.5 hours[6] |

| Dog (Beagle) | Single Dose | T½ = 5.3 - 18.5 hours[6] | |

| Monkey (Cynomolgus) | Single Dose | T½ = 5.3 - 18.5 hours[6] |

Experimental Protocols

HT1080 Xenograft Model Protocol:

-

Animal Strain: Female immunodeficient mice (e.g., BALB/c nude) were used to prevent rejection of the human tumor cells.[1]

-

Cell Inoculation: HT1080 fibrosarcoma cells were cultured and then subcutaneously inoculated into the flank of each mouse.[1]

-

Tumor Establishment: Tumors were allowed to grow to a specified size, and mice were then randomized into treatment and control groups.

-

Drug Administration: Ivosidenib was formulated for oral administration and delivered by gavage as a single dose (e.g., 50 or 150 mg/kg) or in a chronic dosing schedule for tumor growth inhibition studies.[1][7] The control group received the vehicle solution.[1]

-

Pharmacodynamic Assessment: At various time points post-dose, cohorts of mice were euthanized. Tumors and plasma were collected.[1][7] The concentration of 2-HG in the tumor and the concentration of Ivosidenib in both plasma and tumor were quantified by LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][6]

Preclinical Rationale for Immuno-Oncology Combinations

Beyond its direct effects on cell differentiation, preclinical evidence suggests that mIDH1 activity reshapes the tumor microenvironment (TME) to promote immune evasion. The accumulation of 2-HG has been shown to suppress T-cell activity and recruitment. Specifically, 2-HG can lead to the silencing of pathways like cGAS-STING-IRF3, which are critical for innate immune sensing and the subsequent release of cytokines/chemokines needed to attract CD8+ T-cells.

Preclinical models have demonstrated that inhibition of mIDH1 can reverse this immunosuppressive state, restore anti-tumor immunity, and reduce tumor growth. This provided a strong rationale for investigating Ivosidenib in combination with immune checkpoint inhibitors in clinical trials.

Conclusion

The comprehensive preclinical evaluation of Ivosidenib provided compelling evidence of its intended mechanism of action and on-target activity. In vitro studies established its high potency and selectivity for IDH1-R132 mutants.[3] Subsequent in vivo xenograft models demonstrated that oral administration of Ivosidenib leads to robust and dose-dependent suppression of the oncometabolite 2-HG in solid tumors.[1] Favorable pharmacokinetic properties were also established across multiple species.[6] Together, these foundational preclinical data provided a clear and strong rationale for the successful clinical development of Ivosidenib as a targeted therapy for patients with mIDH1-positive solid tumors.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Nuclear Receptor 4A1 (NR4A1) Antagonism and its Indirect Influence on Isocitrate Dehydrogenase 1 (IDH1)

Disclaimer: Based on current scientific literature, "IDH1 Inhibitor 8" is characterized as an inhibitor of isocitrate dehydrogenase 1 (IDH1). There is no direct evidence to suggest it functions as a nuclear receptor 4A1 (NR4A1) antagonist. This guide will focus on established NR4A1 antagonists, using the prototypical compound 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH, also known as CDIM8) as a representative molecule. We will explore its mechanism of action as an NR4A1 antagonist and detail the downstream consequences, which include the indirect regulation of IDH1 expression.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NR4A1 signaling pathway.

Introduction to NR4A1 as a Therapeutic Target

Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a critical role in cellular proliferation, survival, and metabolism.[1] In many solid tumors, including those of the breast, colon, lung, and pancreas, NR4A1 is overexpressed and exhibits pro-oncogenic activity.[1][2] It functions by regulating the expression of genes involved in key cancer-related pathways. Consequently, the development of NR4A1 antagonists represents a promising strategy for cancer therapy.[1]

Bis-indole-derived compounds (C-DIMs) have been identified as ligands that bind to NR4A1 and act as antagonists.[2] DIM-C-pPhOH (CDIM8) is a well-characterized member of this class and serves as a valuable tool for studying the effects of NR4A1 inhibition.[1][2]

The Link Between NR4A1 and IDH1

While distinct targets, NR4A1 and IDH1 are functionally connected. NR4A1 is known to regulate the expression of isocitrate dehydrogenase 1 (IDH1) and thioredoxin domain-containing 5 (TXNDC5).[1][3] These proteins help maintain low levels of reactive oxygen species (ROS).[1] By antagonizing NR4A1, compounds like DIM-C-pPhOH lead to decreased expression of IDH1. This disruption of redox homeostasis is a key part of the anti-cancer mechanism of NR4A1 antagonists.[1]

Quantitative Data for NR4A1 Antagonists

The following tables summarize the quantitative data for the NR4A1 antagonist DIM-C-pPhOH (CDIM8) and its more potent "buttressed" analogs.

Table 1: Binding Affinity and In Vitro Efficacy of NR4A1 Antagonists

| Compound | Binding Affinity (Kd) for NR4A1 | Cell Line | IC50 for Cell Proliferation | Reference |

| DIM-C-pPhOH (CDIM8) | 0.10 µM | RKO (colon cancer) | 21.2 µM | [1][4] |

| SW480 (colon cancer) | 21.4 µM | [4] | ||

| ACHN (renal cancer) | 13.6 µM | [5] | ||

| 786-O (renal cancer) | 13.0 µM | [5] | ||

| DIM-C-pPhOH-3-Cl-5-OCH3 | Not specified | MDA-MB-231 (breast cancer) | ~2-5 µM | [6] |

| SKBR3 (breast cancer) | ~2-5 µM | [6] |

Table 2: In Vivo Efficacy of NR4A1 Antagonists

| Compound | Animal Model | Cell Line Xenograft | Dose | Tumor Growth Inhibition | Reference |

| DIM-C-pPhOH (CDIM8) | Athymic Nude Mice | ACHN (renal cancer) | 30 mg/kg/day | Significant inhibition | [5][7] |

| Athymic Nude Mice | MDA-MB-231 (breast cancer) | 15-30 mg/kg/day | 30-60% | [6] | |

| DIM-3-Br-5-OCF3 | C57BL/6 Mice | MC-38 (colon cancer) | 2.5 and 7.5 mg/kg/day | Significant inhibition | [8] |

| DIM-3,5-Cl2 | C57BL/6 Mice | MC-38 (colon cancer) | 2.5 and 7.5 mg/kg/day | Significant inhibition | [8] |

| 3,5-disubstituted analogs | Athymic Nude Mice | MDA-MB-231 (breast cancer) | ≤ 1 mg/kg/day | Potent inhibition | [9] |

Signaling Pathways and Mechanisms of Action

Antagonism of NR4A1 by compounds like DIM-C-pPhOH disrupts multiple pro-oncogenic signaling pathways. The primary mechanism involves the induction of reactive oxygen species (ROS) and subsequent inhibition of the mTOR pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (XTT-based)

This protocol is used to determine the effect of NR4A1 antagonists on cancer cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 1.5 x 104 cells per well and allow them to attach for 24 hours.[10]

-

Replace the medium with one containing 2.5% charcoal-stripped fetal bovine serum.

-

Treat the cells with various concentrations of the NR4A1 antagonist (e.g., DIM-C-pPhOH) or vehicle control (DMSO).[10]

-

After the desired incubation period (e.g., 24 hours), add XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

-

Culture cells to a density of approximately 1 x 106 cells/mL.

-

Treat cells with the NR4A1 antagonist or vehicle control for the desired time.

-

Harvest both adherent and floating cells, and wash twice with cold PBS.[11]

-

Resuspend the cell pellet in 1X Annexin V binding buffer.[12]

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) or DAPI.[11][12][13]

-

Incubate at room temperature for 10-15 minutes in the dark.[13]

-

Analyze the samples by flow cytometry as soon as possible.[12]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for mTOR Signaling Pathway

This protocol is used to detect changes in the phosphorylation status and expression of key proteins in the mTOR signaling cascade.

Protocol:

-

Cell Lysis: Treat cells with the NR4A1 antagonist. Lyse the cells in RIPA buffer or 1X SDS sample buffer.[14][15][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel (a 6-7.5% gel is suitable for large proteins like mTOR).[17]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1-2 hours at room temperature.[14][17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, 70S6K, S6RP, and 4EBP1 overnight at 4°C.[14][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15]

In Vivo Xenograft Tumor Model

This protocol outlines a typical procedure to evaluate the anti-tumor efficacy of NR4A1 antagonists in an animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1.5 x 106 Hec-1B cells) mixed with Matrigel into the flank of female athymic nude mice.[7][18]

-

Tumor Growth: Allow the tumors to grow until they are palpable (approximately 7 days).[7]

-

Randomization and Dosing: Randomize the mice into control and treatment groups. Administer the NR4A1 antagonist (e.g., 30 mg/kg/day of DIM-C-pPhOH) or vehicle (e.g., corn oil) daily by oral gavage.[7]

-

Monitoring: Measure tumor dimensions with calipers and body weight twice a week for the duration of the study.[7]

-

Endpoint: At the end of the study (e.g., 50 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot).[7]

Conclusion

NR4A1 is a promising therapeutic target in oncology. Antagonists such as the bis-indole-derived compound DIM-C-pPhOH effectively inhibit cancer cell growth and survival by targeting multiple pro-oncogenic pathways. A key mechanism of action involves the downregulation of IDH1, leading to increased ROS and subsequent inhibition of mTOR signaling. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of novel NR4A1 antagonists. Further development of more potent and specific NR4A1 inhibitors holds significant potential for the treatment of various cancers.

References

- 1. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Receptor 4A1 (NR4A1) as a Drug Target for Renal Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. researchgate.net [researchgate.net]

- 18. Xenograft Study: [bio-protocol.org]

Beyond the Primary Target: A Technical Examination of the Cellular Targets of IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular targets of isocitrate dehydrogenase 1 (IDH1) inhibitors beyond their intended primary target. While highly effective in inhibiting the mutant IDH1 enzyme, a comprehensive understanding of their broader cellular interactions is crucial for predicting efficacy, understanding potential side effects, and guiding future drug development. This document summarizes key quantitative data on off-target effects, provides detailed experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Introduction to IDH1 Inhibition and Off-Target Effects

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme, and its mutations are frequently observed in several cancers, including glioma and acute myeloid leukemia. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis.[1][2] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.[1]

The specificity of these inhibitors is a critical aspect of their therapeutic profile. While many IDH1 inhibitors demonstrate high selectivity for the mutant enzyme over its wild-type counterpart and other related enzymes, some have been shown to interact with other cellular proteins, notably protein kinases. Understanding these off-target interactions is essential for a complete assessment of the inhibitor's biological activity.

This guide focuses on presenting available data for various classes of IDH1 inhibitors, with a specific emphasis on compounds that have been investigated for their off-target effects. Due to the ambiguity of the designation "IDH1 Inhibitor 8" in scientific literature, this document will address off-target profiles of representative IDH1 inhibitors for which such data is available.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the quantitative data on the off-target activity of different classes of IDH1 inhibitors.

Butylphenyl Sulfonamide IDH1 Inhibitors: Off-Target Kinase Activity

A study investigating the polypharmacological landscape of butylphenyl sulfonamide IDH1 inhibitors, TOS-1 and TOS-2, revealed significant off-target activity against several non-receptor tyrosine kinases.[3][4]